

# AAT-008: A Comprehensive Pharmacological Profile

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## Compound of Interest

Compound Name: AAT-008

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## Abstract

**AAT-008** is a novel, potent, and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Developed as a clinical candidate, it has demonstrated significant potential in preclinical models for the treatment of cancer and inflammatory pain. By targeting the PGE2-EP4 signaling pathway, **AAT-008** modulates the tumor microenvironment, enhancing anti-tumor immunity and acting as a radiosensitizer. This technical guide provides an in-depth overview of the pharmacological profile of **AAT-008**, including its mechanism of action, in vitro and in vivo efficacy, and key experimental data.

## Introduction

Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer progression.[1] Its effects are mediated through four G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been identified as a critical player in promoting tumor growth, metastasis, and immune evasion.[2] Consequently, selective blockade of the PGE2-EP4 signaling pathway presents a promising therapeutic strategy for various diseases.

**AAT-008** is a para-N-acylaminomethylbenzoic acid derivative identified as a potent and selective EP4 receptor antagonist.[1] It was developed to have an improved pharmacological

profile over first-generation EP4 antagonists like grapiprant, with the potential for once-daily dosing in humans.[1][2] This document summarizes the current knowledge on the pharmacological properties of **AAT-008**.

## Mechanism of Action

**AAT-008** functions as a competitive antagonist of the EP4 receptor. By binding to the receptor, it blocks the downstream signaling cascade initiated by PGE2. In the context of cancer, the PGE2-EP4 pathway is known to exert immunosuppressive effects within the tumor microenvironment.[3]

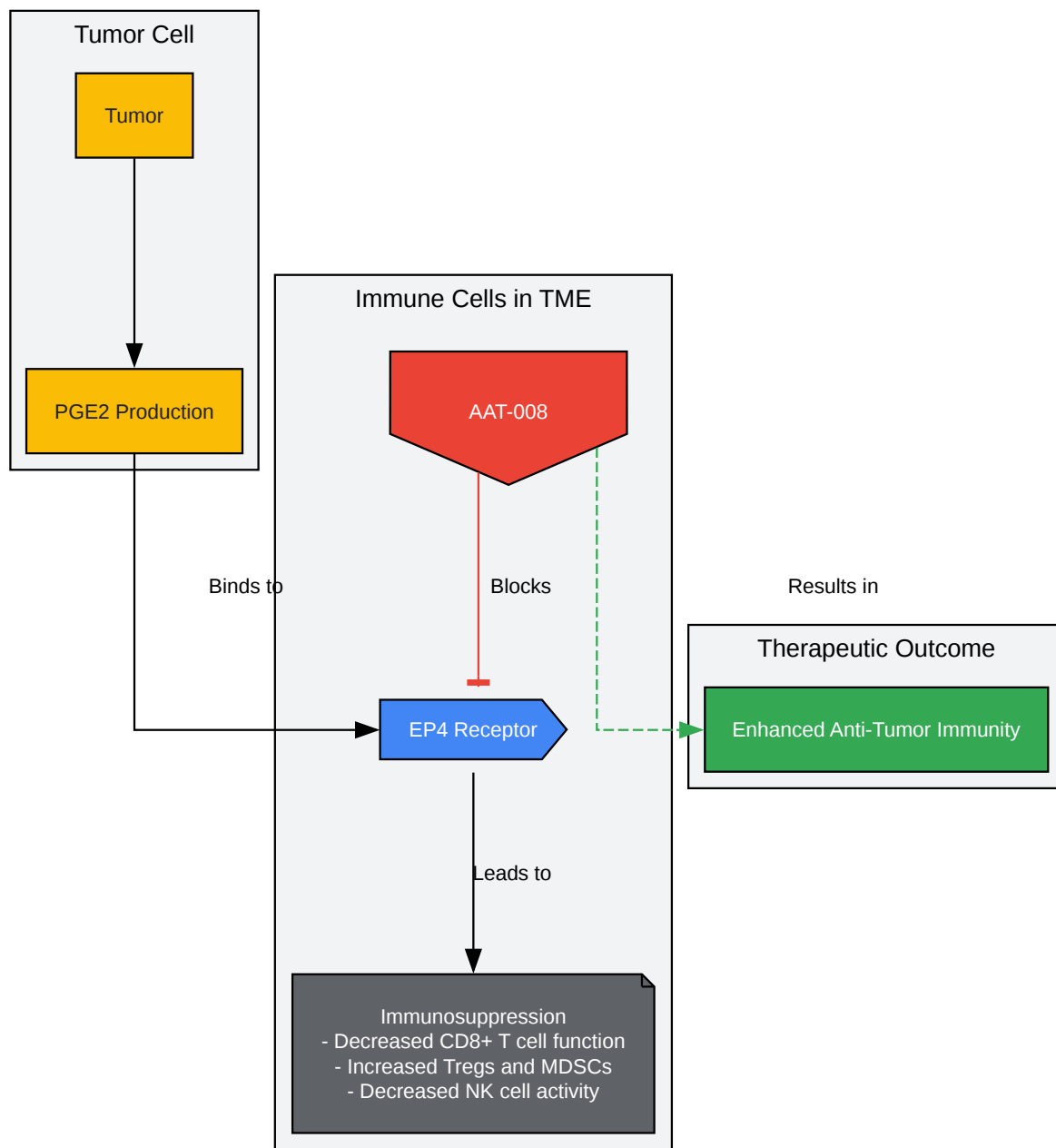
The binding of PGE2 to the EP4 receptor on various immune cells, including T cells, natural killer (NK) cells, and myeloid-derived suppressor cells (MDSCs), leads to the suppression of anti-tumor immune responses.[4] Specifically, PGE2-EP4 signaling can:

- Inhibit the infiltration and function of cytotoxic CD8+ T cells.[3]
- Promote the expansion and activity of immunosuppressive regulatory T cells (Tregs) and MDSCs.[1]
- Suppress the activity of NK cells.[4]

By antagonizing the EP4 receptor, **AAT-008** is hypothesized to reverse these immunosuppressive effects, thereby restoring and enhancing the host's anti-tumor immunity.[5]

## Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **AAT-008** in the context of the tumor microenvironment.



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**Caption:** Mechanism of action of **AAT-008**.

## Quantitative Pharmacological Data

The following tables summarize the available quantitative data for **AAT-008**.

**Table 1: In Vitro Receptor Binding and Functional Activity**

Parameter	Species	Receptor	Value	Reference
IC50	Human	EP4	16.3 nM	<a href="#">[4]</a>
Human	EP2	1,890 nM	<a href="#">[4]</a>	
Human	EP1	>20,000 nM	<a href="#">[4]</a>	
Human	EP3	>20,000 nM	<a href="#">[4]</a>	
Ki	Human	EP4	0.97 nM	<a href="#">[4]</a>
Rat	EP4	6.1 nM	<a href="#">[4]</a>	
Dog	EP4	38 nM	<a href="#">[4]</a>	
pA2	-	-	1.1 nM	<a href="#">[4]</a>

**Table 2: In Vivo Efficacy Data (Murine Colon Cancer Model)**

Dosage	Administration	Effect	Reference
10, 30 mg/kg/day	Once daily	Minimal tumor growth delay alone. Additive effect with radiotherapy.	<a href="#">[6]</a>
3, 10, 30 mg/kg/day	Twice daily	Mild but statistically significant tumor growth delay alone (at 30 mg/kg/day). Additive to supra-additive effect with radiotherapy.	

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability are not publicly available at the time of this writing.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are not publicly available. The following provides a high-level overview of the methodologies used in the preclinical evaluation of **AAT-008**.

## In Vitro Receptor Binding and Functional Assays

- **Receptor Binding Assays:** Performed using human recombinant EP1, EP2, EP3, and EP4 receptors to determine the binding affinity (IC50 and Ki values) of **AAT-008**. These assays typically involve radioligand displacement methods.
- **Functional Assays:** Cellular assays using cells expressing the human EP4 receptor were used to measure the antagonistic potency (pA2 value) of **AAT-008** in suppressing PGE2-induced elevation of intracellular cyclic adenosine monophosphate (cAMP).[1]

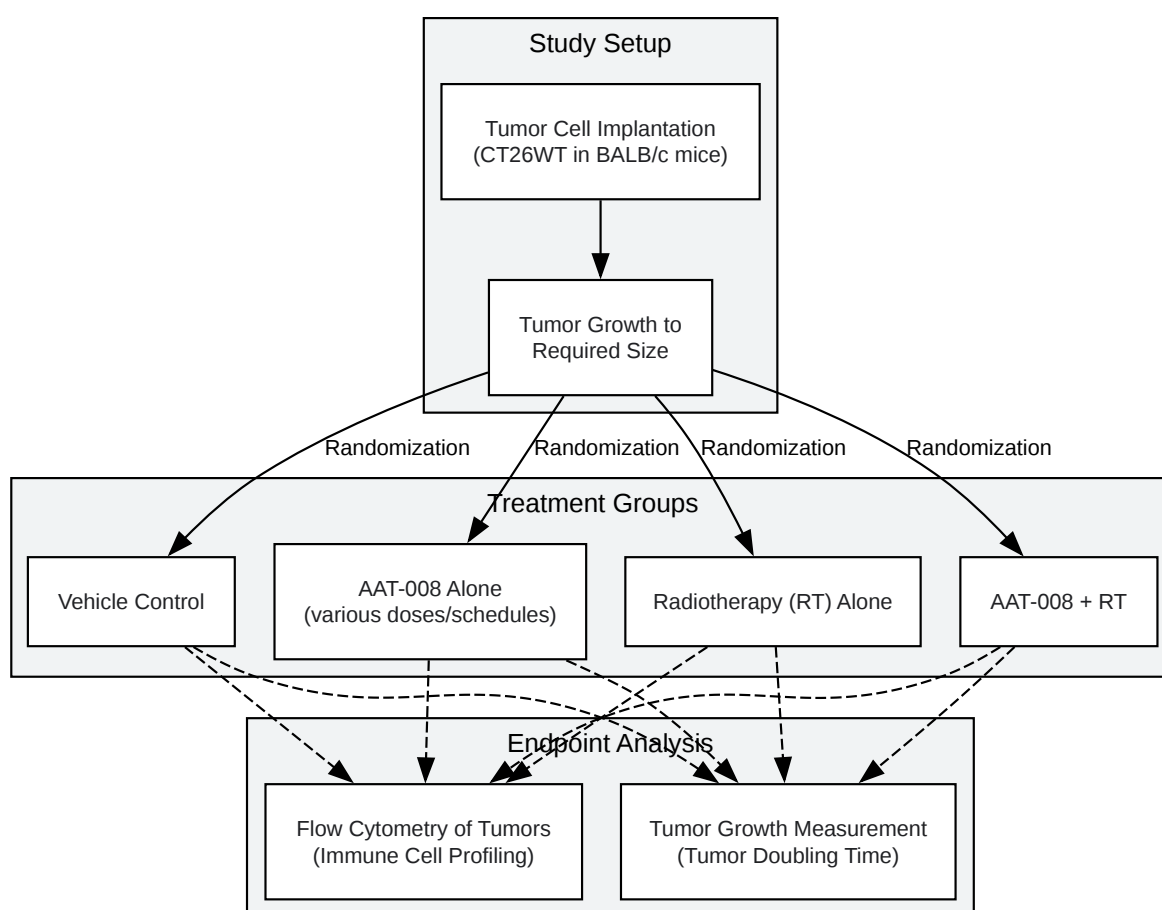
## In Vivo Efficacy Studies

- **Murine Colon Cancer Model:**
  - **Animal Model:** BALB/c mice bearing CT26WT colon tumors.[6]
  - **Treatment:** **AAT-008** was administered orally, dissolved in 0.5% methyl cellulose, at doses ranging from 3 to 30 mg/kg/day, either once or twice daily.[6]
  - **Radiotherapy:** In combination studies, tumors were irradiated with a single dose of 9 Gy.[6]
  - **Endpoints:** Tumor sizes were measured every other day to determine tumor growth delay and doubling times.[6]
- **Flow Cytometry:**
  - **Objective:** To analyze the immune cell populations within the tumors.

- Procedure: Tumors were surgically removed and processed into single-cell suspensions. Cells were then stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD45, CD8, CD69 for effector T cells; CD4, FoxP3 for regulatory T cells) and analyzed using a flow cytometer.[6]

## Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vivo evaluation of **AAT-008** in a murine cancer model.



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**Caption:** In vivo experimental workflow.

## Preclinical and Clinical Status

**AAT-008** has been identified as a clinical candidate with a pharmacological profile predictive of once-daily dosing in humans.[1][2] It has demonstrated efficacy in preclinical models of cancer and inflammatory pain.[4][6] In murine colon cancer models, **AAT-008** showed modest single-agent activity but significantly enhanced the anti-tumor effects of radiotherapy, an effect attributed to its immunomodulatory properties.[6] Specifically, treatment with **AAT-008** in combination with radiation led to an increase in the proportion of effector T cells within the tumor.[6]

While **AAT-008** is considered ready for clinical development, there is no publicly available information on any active or completed clinical trials for this compound at the time of this writing.

## Conclusion

**AAT-008** is a promising, potent, and selective EP4 receptor antagonist with a well-defined mechanism of action. Its ability to modulate the tumor immune microenvironment and enhance the efficacy of radiotherapy in preclinical models highlights its potential as a novel cancer therapeutic. Further investigation, particularly clinical trials, is warranted to fully elucidate its therapeutic utility in humans.

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## References

- 1. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]
- 2. Discovery of AAT-008, a novel, potent, and selective prostaglandin EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of PGE2/EP2 and PGE2/EP4 signaling pathways positively regulate the level of PD-1 in infiltrating CD8+ T cells in patients with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 5. askat-inc.com [askat-inc.com]
- 6. Prostaglandin E2-EP2/EP4 signaling induces immunosuppression in human cancer by impairing bioenergetics and ribosome biogenesis in immune cells [ideas.repec.org]
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